N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a trifluoroacetimidoyl chloride group attached to a bromo-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide .
Scientific Research Applications
N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs due to its unique chemical structure.
Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The trifluoroacetimidoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-5-fluorophenyl)pivalamide
- 2-Bromo-5-fluorobenzaldehyde
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
Uniqueness
N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the trifluoroacetimidoyl chloride group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C8H3BrClF4N |
---|---|
Molecular Weight |
304.46 g/mol |
IUPAC Name |
N-(2-bromo-5-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrClF4N/c9-5-2-1-4(11)3-6(5)15-7(10)8(12,13)14/h1-3H |
InChI Key |
XQVOEPULNWKJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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